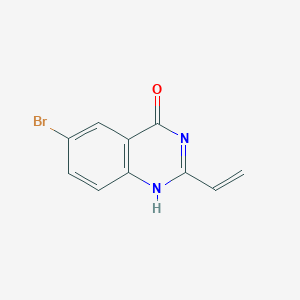
6-bromo-2-ethenyl-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-2-ethenyl-1H-quinazolin-4-one is a chemical compound with a unique structure and diverse applications in various fields
Méthodes De Préparation
The synthesis of 6-bromo-2-ethenyl-1H-quinazolin-4-one involves several steps, including specific reaction conditions and reagents. The synthetic routes typically include the formation of intermediate compounds, which are then subjected to further reactions to yield the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
6-bromo-2-ethenyl-1H-quinazolin-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.
Addition: This reaction involves the addition of atoms or groups to a double or triple bond. Common reagents include hydrogen, halogens, or water.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 6-bromo-2-ethenyl-1H-quinazolin-4-one derivatives. These compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), which poses a significant challenge in clinical settings.
Efficacy Against Pathogens
In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed moderate to high inhibitory concentrations (IC50 values) against human renal (TK-10), melanoma (UACC-62), and breast cancer (MCF-7) cell lines, indicating potential dual functionality as both anticancer and antimicrobial agents .
Anticancer Properties
The anticancer potential of this compound has been a focal point in recent research. Its derivatives have been synthesized and evaluated for cytotoxicity against various cancer cell lines.
Cytotoxicity Studies
Cytotoxicity evaluations revealed that several derivatives possess significant antiproliferative effects against cancer cells. For example, compounds with specific substitutions at the 6-position exhibited enhanced activity, with IC50 values ranging from low micromolar concentrations (e.g., 5.9 μM against A549 lung cancer cells) to higher values depending on the substituent .
Table 1: Cytotoxicity of Selected Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 6bromo-A | A549 | 5.9 |
| 6bromo-B | SW-480 | 2.3 |
| 6bromo-C | MCF-7 | 5.65 |
| Control (Cisplatin) | A549 | 15.37 |
| Control (Cisplatin) | SW-480 | 16.1 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of quinazoline derivatives. Modifications at various positions on the quinazoline ring can significantly influence their biological activities.
Key Findings
Research indicates that:
Mécanisme D'action
The mechanism of action of 6-bromo-2-ethenyl-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It may bind to certain proteins or enzymes, altering their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context.
Propriétés
IUPAC Name |
6-bromo-2-ethenyl-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c1-2-9-12-8-4-3-6(11)5-7(8)10(14)13-9/h2-5H,1H2,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUPKTBYJVMGHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC(=O)C2=C(N1)C=CC(=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1=NC(=O)C2=C(N1)C=CC(=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













